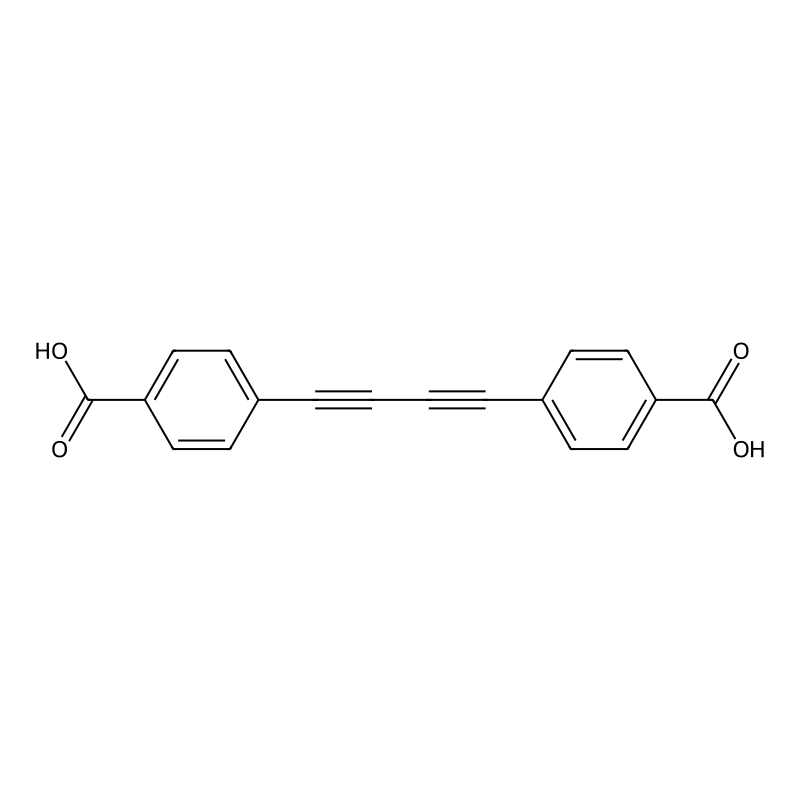

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid is an organic compound with the molecular formula . This compound consists of two benzoic acid units connected by a butadiyne linker, which features alternating single and triple bonds. This unique structure allows for significant electron delocalization, enhancing its reactivity and making it a valuable building block in organic synthesis . The presence of two carboxylic acid groups contributes to the compound's polarity and potential for hydrogen bonding, which can be advantageous in various

4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid itself likely doesn't possess a specific biological mechanism of action. However, its significance lies in its role as a building block for more complex functional molecules. The unique reactivity of the butadiyne linkage allows for the incorporation of this compound into various materials with desired properties [].

For instance, it could be used to create rigid and π-conjugated polymers for applications in organic electronics or optoelectronic devices []. The carboxylic acid groups could be further modified to introduce specific functionalities for targeted applications.

- Cycloadditions: The conjugated system can undergo cycloaddition reactions under appropriate conditions.

- Oxidative coupling: This compound may also engage in oxidative coupling reactions, leading to more complex structures.

- Acid-base reactions: The carboxylic acid groups can act as acids, participating in neutralization reactions with bases.

The reactivity of the butadiyne linkage allows this compound to be transformed into various derivatives that may possess distinct properties.

While 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid itself does not exhibit specific biological activity, its derivatives have been explored for potential antimicrobial and anticancer properties. Its role as a precursor in synthesizing more complex functional molecules makes it significant in medicinal chemistry. The unique structural features may allow for the development of compounds with enhanced biological activities.

The synthesis of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid typically involves:

- Sonogashira Coupling Reaction: This method involves the coupling of aryl halides with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. This reaction is widely used due to its efficiency and ability to form carbon-carbon bonds.

- Alternative Synthetic Routes: Other methods may include oxidative coupling or functionalization of existing aromatic compounds to introduce the butadiyne linker.

The applications of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid are diverse:

- Organic Electronics: Its rigid structure and conjugated system make it suitable for creating π-conjugated polymers used in organic electronics.

- Optoelectronic Devices: The compound can be utilized in the fabrication of materials for optoelectronic applications due to its electronic properties.

- Material Science: It serves as a building block for advanced materials such as covalent organic frameworks (COFs) and nanomaterials.

Studies on interaction mechanisms involving 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid focus on its role as a building block. The interactions are primarily related to its reactivity with other compounds during synthesis processes. The potential for hydrogen bonding due to carboxylic acid groups may influence interactions with biological systems or other chemical entities.

Several compounds share structural similarities with 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | Two aldehyde groups linked by butadiyne | Used extensively in covalent organic frameworks |

| 2,5-Dimethylbuta-1,3-diyne | Similar diyne structure but different functional groups | Less polar than 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid |

| 4-Aminobenzoic Acid | Contains amino group instead of carboxylic acids | Exhibits different biological activities |

The uniqueness of 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid lies in its dual carboxylic acid functionality combined with a conjugated butadiyne system. This combination provides distinct reactivity and application potential not fully realized in similar compounds.